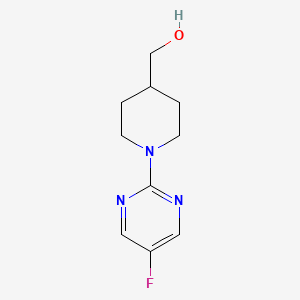
(1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol
Übersicht
Beschreibung
“(1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol” is a chemical compound with the molecular formula C10H14FN3O . It is a cyclic secondary amine . The compound is related to the class of organic compounds known as pyrimidines .
Synthesis Analysis
The synthesis of this compound involves a reaction with potassium carbonate in dimethyl sulfoxide at 100℃ . A solution of 2-chloro-5-fluoropyrimidine and 4-piperidinemethanol in DMSO is treated with K2CO3. The reaction mixture is heated overnight, then cooled to ambient temperature and poured into water. It is then extracted with CH2Cl2. The organic extracts are combined, washed with brine, dried over Na2SO4, filtered, and the filtrate is concentrated to give the crude product as a brown oil .Molecular Structure Analysis
The molecular weight of “(1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol” is 211.24 . The structure includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .Physical And Chemical Properties Analysis
The compound has a boiling point that is not specified in the available sources . It is a white solid upon standing .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The compound "(1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol" belongs to a family of bioactive heterocycles studied for various applications. A related compound, (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, has been synthesized and characterized structurally. It was evaluated for antiproliferative activity, and its structure was elucidated using spectroscopic techniques such as IR, 1H NMR, LC-MS, and X-ray diffraction. The compound forms stable molecular structures, thanks to both inter and intra-molecular hydrogen bonds (Prasad et al., 2018).
- Another compound, 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, showcases the versatility of the piperidin-4-yl group in forming stable crystalline structures. The compound was synthesized using a condensation reaction and its crystallographic data suggest a monoclinic space group. It offers insights into the stability and conformation of such compounds, with the piperidine ring adopting a chair conformation (Benakaprasad et al., 2007).
Radiosynthesis and In Vivo Evaluation
- Radiolabeled variants of similar compounds have been synthesized for potential use in SPECT imaging to visualize brain receptors. For example, [123I]-(4-fluorophenyl){1-[2-(4-iodophenyl)ethyl]piperidin-4-yl}methanone demonstrated uptake in mice brain, indicating potential for further evaluation in brain imaging studies (Blanckaert et al., 2005).
Antimalarial and Bone Formation Applications
- A compound structurally related to "(1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol", namely α-(piperidin-2-yl)-α-(7′-trifluoromethylquinolin-4′-yl)methanol, has been synthesized and tested against Plasmodium falciparum, showing potential as an antimalarial agent (Barlin et al., 1993).
- In the field of bone disorders, a compound from the same family has been identified as a Wnt beta-catenin cellular messaging system agonist, showing a dose-dependent increase in the trabecular bone formation rate in ovariectomized rats after oral administration. This suggests potential therapeutic applications for bone disorders (Pelletier et al., 2009).
Eigenschaften
IUPAC Name |
[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3O/c11-9-5-12-10(13-6-9)14-3-1-8(7-15)2-4-14/h5-6,8,15H,1-4,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBPMSROIZFBIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=NC=C(C=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methyl-2-[(1-pyrimidin-2-ylpiperidin-3-yl)methoxy]pyrimidine](/img/structure/B2448026.png)

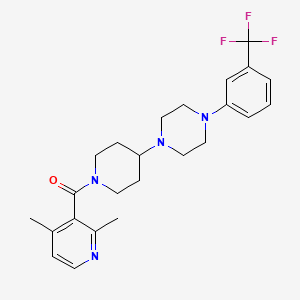
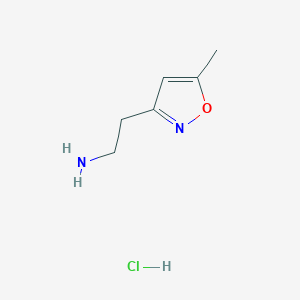
![1-(3-Chlorophenyl)-3-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2448032.png)
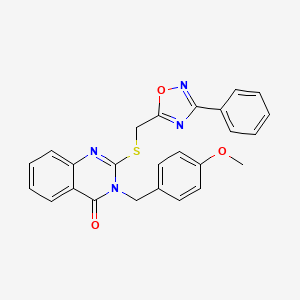

![3-[(E)-2-[(3,5-dichlorophenyl)amino]-1-nitroethenyl]-1,3-dihydro-2-benzofuran-1-one](/img/structure/B2448037.png)
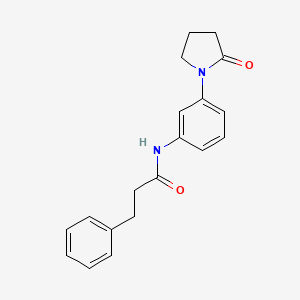
![(E)-N'-[4-(2H-1,3-benzodioxol-5-yl)-3-cyano-4H-benzo[h]chromen-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2448042.png)
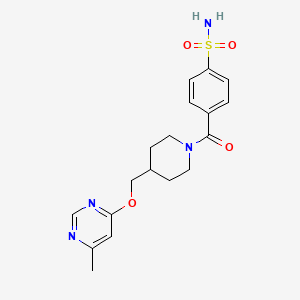
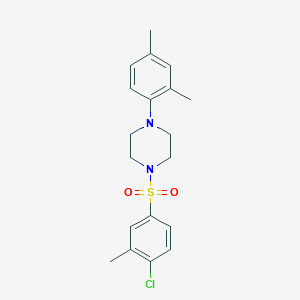

![2,4-dimethyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2448049.png)